molecular formula C13H14N2O3 B5849246 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole

1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No. B5849246
M. Wt: 246.26 g/mol
InChI Key: HEDZMTUPSZLRGS-UHFFFAOYSA-N
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Description

1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole, also known as MNPD, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNPD is a pyrrole derivative that has a molecular weight of 243.24 g/mol and a melting point of 187-189°C. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The exact mechanism of action of 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole is not fully understood. However, studies have shown that 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole has also been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
Biochemical and Physiological Effects:
1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro. In addition, 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole has been shown to have antioxidant properties, protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry. 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole is also stable under normal laboratory conditions, making it easy to handle and store. However, 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole has some limitations for lab experiments. It can be difficult to dissolve in some solvents, and its solubility can vary depending on the pH of the solution. In addition, 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole can be sensitive to light and air, which can affect its stability over time.

Future Directions

There are several future directions for the study of 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole. One potential direction is the further investigation of its potential applications in the field of organic electronics. 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole has shown promising results as a building block for the synthesis of organic semiconductors, and further research in this area could lead to the development of more efficient and cost-effective organic electronic devices. Another potential direction is the further investigation of 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole's potential applications in medicine. 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole has shown promising results as a potential anticancer agent, and further research in this area could lead to the development of new cancer therapies. Finally, the development of new synthetic methods for 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole could lead to the synthesis of new derivatives with improved properties and potential applications.

Synthesis Methods

1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole can be synthesized through several methods, including the reaction of 2-methoxy-5-nitrobenzaldehyde with 2,5-dimethylpyrrole in the presence of a base. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the resulting product is purified through recrystallization. Other methods of synthesis include the reaction of 2-methoxy-5-nitrobenzaldehyde with 2,5-dimethylpyrrole in the presence of a Lewis acid catalyst or the reaction of 2-methoxy-5-nitrobenzaldehyde with 2,5-dimethylpyrrole in the presence of a reducing agent.

Scientific Research Applications

1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole has been extensively studied for its potential applications in scientific research. One of the most significant applications of 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole is in the field of organic electronics, where it has been used as a building block for the synthesis of various organic semiconductors. 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole has been investigated for its potential applications in the field of medicine, where it has shown promising results as a potential anticancer agent.

properties

IUPAC Name

1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-4-5-10(2)14(9)12-8-11(15(16)17)6-7-13(12)18-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDZMTUPSZLRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC(=C2)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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